6H,7H,8H-pyrrolo[3,4-b]1,8-naphthyridine dihydrochloride
CAS No.:
Cat. No.: VC13721123
Molecular Formula: C10H11Cl2N3
Molecular Weight: 244.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11Cl2N3 |
|---|---|
| Molecular Weight | 244.12 g/mol |
| IUPAC Name | 7,8-dihydro-6H-pyrrolo[3,4-b][1,8]naphthyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H9N3.2ClH/c1-2-7-4-8-5-11-6-9(8)13-10(7)12-3-1;;/h1-4,11H,5-6H2;2*1H |
| Standard InChI Key | WPJIJEMNPOODGA-UHFFFAOYSA-N |
| SMILES | C1C2=C(CN1)N=C3C(=C2)C=CC=N3.Cl.Cl |
| Canonical SMILES | C1C2=C(CN1)N=C3C(=C2)C=CC=N3.Cl.Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 7,8-dihydro-6H-pyrrolo[3,4-b] naphthyridine; dihydrochloride, reflects its bicyclic framework comprising a pyrrolidine ring fused to a 1,8-naphthyridine system. The dihydrochloride salt enhances solubility in polar solvents, a critical feature for pharmacological applications. Key structural features include:
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Fused Ring System: A pyrrolidine (five-membered, saturated) ring fused to a 1,8-naphthyridine (ten-membered, aromatic) scaffold.
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Chloride Counterions: Two hydrochloric acid molecules protonate the basic nitrogen atoms, stabilizing the crystalline form.
Synthesis and Derivatives
Classical Synthetic Routes
The synthesis of pyrrolo-naphthyridine derivatives typically employs cyclization strategies. For this compound, the Gould-Jacobs reaction is a plausible route, involving thermal cyclization of enamine intermediates derived from β-keto esters and amines . Alternative methods include:
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Skraup Reaction: Utilizes sulfuric acid as a condensing agent for quinoline-like structures, adaptable for naphthyridines.
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Friedländer Synthesis: Condensation of 2-aminopyridines with ketones under acidic conditions .
A representative synthetic pathway might proceed as follows:
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Enamine Formation: Reacting 3-aminopyridine with a cyclic ketone (e.g., cyclopentanone) to generate an enamine intermediate.
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Cyclization: Heating under acidic conditions to induce ring closure, forming the pyrrolo-naphthyridine core.
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Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .
Structural Analogues and SAR Insights
Modifications to the parent scaffold significantly influence bioactivity. For instance:
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Substituent Effects: Electron-withdrawing groups (EWGs) like -Cl or -CF₃ on aromatic rings enhance anticancer potency by modulating electron density and binding affinity .
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Ring Saturation: Saturated pyrrolidine rings improve metabolic stability compared to fully aromatic systems .
Biological Activities and Mechanisms
Table 2: Biological Activities of Selected Naphthyridine Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| Compound 51 | c-Met Kinase | 0.44 μM | ATP-competitive inhibition |
| Derivative X | EGFR | 1.2 μM | Tyrosine kinase blockade |
| Derivative Y | α(v)β(3) Integrin | 85 nM | Anti-osteoporotic activity |
Antimicrobial and Antiviral Properties
1,8-Naphthyridines exhibit broad-spectrum antimicrobial activity. For example:
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Antibacterial Action: Disruption of DNA gyrase in Staphylococcus aureus (MIC = 4 μg/mL) .
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Antiviral Efficacy: Inhibition of HIV-1 reverse transcriptase via non-nucleoside binding .
Pharmacological Applications and Challenges
Therapeutic Prospects
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Oncology: Preclinical data support further development as c-Met inhibitors for lung and breast cancers .
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Neurological Disorders: Modulation of adenosine receptors suggests potential in Alzheimer’s disease .
Pharmacokinetic Considerations
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